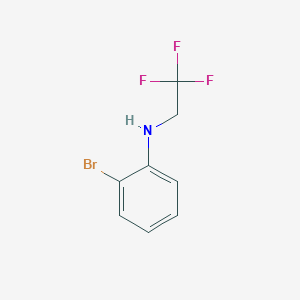

2-bromo-N-(2,2,2-trifluoroethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKDTGOTUBVJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N 2,2,2 Trifluoroethyl Aniline

N-Trifluoroethylation Approaches to 2-bromoaniline (B46623) Scaffolds

Mechanisms of N-Trifluoroethylation in the Presence of Ortho-Bromo Substitution

The introduction of a trifluoroethyl group onto the nitrogen atom of an aniline (B41778) derivative, particularly one with a bulky ortho-substituent like bromine, is a challenging synthetic step influenced by both electronic and steric factors. Several catalytic systems have been developed to facilitate this transformation, each proceeding through distinct mechanistic pathways.

One prominent method involves the use of 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) as the trifluoroethylating agent. In a silver(I)-catalyzed reaction, the proposed mechanism involves the formation of a silver carbene intermediate. nih.gov This highly reactive species then undergoes a migratory insertion into the N-H bond of the aniline. nih.gov The presence of an ortho-bromo group can influence the reaction rate. While electron-withdrawing groups on the aniline ring can affect nucleophilicity, steric hindrance from the ortho-substituent can also play a significant role, potentially impeding the approach of the bulky catalyst-substrate complex. nih.gov

Another effective approach is an iron porphyrin-catalyzed N-trifluoroethylation that uses 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.govrsc.org This reaction proceeds via a one-pot cascade process involving diazotization followed by N-trifluoroethylation. nih.govrsc.orgresearchgate.net Mechanistic studies suggest the in-situ formation of an iron-nitrosyl complex, which is a key intermediate in the catalytic cycle. nih.gov While this method shows good tolerance for various substituents, studies on anilines with different substitution patterns indicate that steric hindrance can be a limiting factor. For instance, highly hindered substrates like 2-tert-butyl aniline or certain N-substituted anilines with ortho-groups fail to react, suggesting that the size of the ortho-bromo substituent is a critical parameter for successful trifluoroethylation. nih.gov

Palladium-catalyzed reactions have also been explored, although these often target C-H activation for direct trifluoroethylation of the aromatic ring rather than N-alkylation. mtak.huresearchgate.net However, these studies provide insight into how metal catalysts interact with substituted aromatics and can tolerate halogen substituents like bromine. mtak.hu

Convergent and Divergent Synthetic Routes to the Core Structure

The synthesis of 2-bromo-N-(2,2,2-trifluoroethyl)aniline can be approached through both convergent and divergent strategies, which offer flexibility in generating analogues and optimizing reaction pathways.

A convergent synthesis would involve the preparation of two key fragments, 2-bromoaniline and a suitable trifluoroethylating agent, followed by their coupling in a final step. This approach is modular and allows for variations in both the aniline and the fluoroalkyl components. For example, commercially available or synthesized 2-bromoaniline can be coupled with a reagent like a trifluoroethyliodonium salt. researchgate.net This strategy is efficient as it builds complexity late in the synthetic sequence.

A divergent synthesis , on the other hand, would start from a common intermediate that is later diversified. One could begin with aniline and create a branch point. In one direction, the aniline is first N-trifluoroethylated to form N-(2,2,2-trifluoroethyl)aniline. This intermediate could then undergo regioselective bromination. Directing the bromine to the ortho position would be a key challenge, potentially requiring the use of directing groups or specific brominating agents to overcome the typical para-directing nature of the trifluoroethylamino group. Alternatively, starting with 2-bromoaniline allows for its use in various subsequent functionalization reactions, including the target N-trifluoroethylation, representing a divergent use of this key building block. nbinno.com

One-Pot Cascade Reactions and Sequential Functionalization Strategies

One-pot and sequential reactions are powerful tools for improving the efficiency and practicality of synthesizing this compound by reducing the number of intermediate purification steps and minimizing waste.

One-Pot Cascade Reactions: A notable example is the iron porphyrin-catalyzed N-trifluoroethylation of anilines. nih.govrsc.org This method combines diazotization of 2,2,2-trifluoroethylamine hydrochloride and the subsequent N-H insertion into the aniline in a single reaction vessel. nih.gov This cascade process avoids the isolation of the often unstable trifluorodiazoethane intermediate, enhancing the safety and simplicity of the procedure. nih.govrsc.org Another one-pot strategy involves the reductive alkylation (amination) of anilines. nih.govlibretexts.org In a hypothetical application to this synthesis, 2-bromoaniline could be reacted with trifluoroacetaldehyde in the presence of a reducing agent like triethylsilane to directly form the target product. nih.gov

Sequential Functionalization Strategies: The most straightforward synthesis of this compound follows a sequential approach. This typically involves two distinct steps: the bromination of the aniline ring and the N-trifluoroethylation of the amino group. The order of these steps is crucial.

Route A: Bromination then N-Trifluoroethylation: This common route begins with the bromination of aniline. To achieve selective ortho-bromination, the highly activating amino group often needs to be protected first (e.g., as an acetanilide) to moderate its reactivity and direct the bromination. Subsequent deprotection and N-trifluoroethylation yield the final product. askfilo.com

Route B: N-Trifluoroethylation then Bromination: Alternatively, aniline can first be N-trifluoroethylated. The resulting N-(2,2,2-trifluoroethyl)aniline is then brominated. The regioselectivity of this bromination step would need to be carefully controlled to favor the ortho-isomer over the para-isomer.

The table below outlines a selection of catalytic systems used for N-trifluoroethylation, a key step in these sequential strategies.

| Catalyst/Reagent System | Trifluoroethyl Source | Key Features |

| Iron Porphyrin | 2,2,2-Trifluoroethylamine HCl | One-pot cascade reaction; good functional group tolerance. nih.govrsc.org |

| Silver(I) Complex | 2,2,2-Trifluorodiazoethane | Proceeds via a silver carbene intermediate; straightforward N-H insertion. nih.gov |

| Trifluoroacetic Acid / PhSiH₃ | Trifluoroacetic Acid | Catalyst-free reductive amination; uses an inexpensive fluorine source. researchgate.net |

Modular Synthesis Approaches for Building Blocks

A modular or building block approach is fundamental to the synthesis of this compound and its derivatives. This strategy relies on the independent synthesis of key precursors, which are then combined to form the final molecule. This method offers significant advantages for creating chemical libraries and for structure-activity relationship studies.

The primary building blocks for the target compound are:

The Aromatic Core: This is typically 2-bromoaniline or a related precursor. The synthesis of 2-bromoaniline itself can be achieved by the direct bromination of aniline, often with a protecting group strategy to ensure ortho-selectivity. askfilo.comresearchgate.net More advanced methods for synthesizing substituted anilines, such as 2-bromo-6-fluoroaniline, involve multi-step sequences including protection, directed bromination, and deprotection, highlighting the importance of robust methods for creating these core structures. google.com Halogenated anilines are considered highly versatile building blocks due to the distinct reactivity of the amine and halide functional groups, allowing for participation in reactions like nucleophilic substitution and palladium-catalyzed cross-coupling. nbinno.comossila.com

The Trifluoroethyl Moiety: A variety of reagents can serve as the source of the trifluoroethyl group. The choice of reagent dictates the reaction conditions and mechanism.

The following table details common building blocks used to introduce the trifluoroethyl group.

| Trifluoroethylating Building Block | Description |

| 2,2,2-Trifluoroethylamine Hydrochloride | A stable salt used to generate trifluorodiazoethane in situ for catalytic N-H insertion. nih.govrsc.org |

| Trifluoroethyl(mesityl)iodonium Salt | A hypervalent iodine reagent used for palladium-catalyzed trifluoroethylation. mtak.huresearchgate.net |

| 2-Bromo-3,3,3-trifluoropropene | A radical acceptor used to install a trifluoromethylated alkyl group. organic-chemistry.org |

| Trifluoroacetic Acid | An inexpensive and stable source for trifluoroethylation via reductive amination. researchgate.netresearchgate.net |

By preparing a range of substituted bromoanilines and employing different trifluoroethylating agents, a modular approach allows for the efficient and systematic synthesis of a diverse array of related compounds.

Mechanistic Investigations into the Reactivity of 2 Bromo N 2,2,2 Trifluoroethyl Aniline

Reaction Pathways of the Aryl Bromine Moiety

The bromine atom attached to the aromatic ring is a versatile functional group, capable of participating in a range of substitution and coupling reactions. The primary mechanistic routes for its transformation include nucleophilic aromatic substitution, radical pathways, and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the displacement of the bromide ion, particularly when the aromatic ring is rendered electron-deficient. chemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism. In this two-step process, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups (EWGs), especially those positioned ortho or para to the leaving group, as this placement allows for effective stabilization of the negative charge in the Meisenheimer complex. libretexts.org In 2-bromo-N-(2,2,2-trifluoroethyl)aniline, the N-(2,2,2-trifluoroethyl) group acts as a deactivating, electron-withdrawing substituent due to the strong inductive effect of the trifluoromethyl group. This deactivation of the ring makes it more susceptible to nucleophilic attack compared to an unsubstituted bromobenzene. The rate of SNAr reactions is often dependent on the first step, the formation of the Meisenheimer complex, and is influenced by the nature of the leaving group, with fluoride (B91410) typically being the most reactive and iodide the least. masterorganicchemistry.com

While ionic pathways are common, the transformation of the aryl bromine moiety can also proceed through radical mechanisms. These pathways often require initiation by light, heat, or a radical initiator to generate a reactive radical species. For instance, in some photochemical reactions, the cleavage of a carbon-halogen bond can initiate a radical chain reaction. acs.org

Mechanistic studies on related fluorinated anilines have indicated the involvement of radical intermediates. acs.org The presence of radical scavengers like 1,1-diphenylethene or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) has been shown to inhibit certain reactions, providing evidence for the generation of radical species during the transformation. acs.org For this compound, a radical pathway could involve the homolytic cleavage of the C-Br bond or the formation of an aryl radical through a single-electron transfer (SET) process. This aryl radical could then be trapped by another reactant to form the final product.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and represent a key reaction pathway for the aryl bromine moiety. acs.org These reactions provide a general route for the synthesis of N-aryl amines from aryl halides. nih.govnih.gov

The catalytic cycle for these transformations typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: An amine nucleophile coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the arylated amine product. nih.gov

Kinetic studies on the palladium-catalyzed arylation of fluoroalkylamines have shown that due to the electron-withdrawing nature of the fluoroalkyl substituent on the nitrogen, the turnover-limiting step of the reaction is often the final reductive elimination step to form the C–N bond. nih.govnih.gov The choice of ligand, base, and solvent is critical for an efficient catalytic cycle. beilstein-journals.org For instance, weaker bases like potassium phenoxide (KOPh) have been successfully used in these couplings, which can improve tolerance for sensitive functional groups. nih.govnih.gov

Reactivity Governing the N-(2,2,2-trifluoroethyl) Group

The N-(2,2,2-trifluoroethyl) group significantly modulates the reactivity of the aniline (B41778) nitrogen through potent electronic and stereoelectronic effects.

The trifluoroethyl group exerts a strong electron-withdrawing inductive effect (-I effect) on the nitrogen atom. This is due to the high electronegativity of the three fluorine atoms. nih.gov This effect has several important consequences for the reactivity of the nitrogen:

Reduced Basicity: The electron density on the nitrogen atom is significantly decreased, making its lone pair less available to accept a proton. Consequently, N-(2,2,2-trifluoroethyl)aniline is a considerably weaker base than aniline or N-alkylanilines. chemistrysteps.com Electron-withdrawing groups are known to decrease the electron density of the benzene (B151609) ring, making the arylamine less basic than aniline. chemistrysteps.com

Reduced Nucleophilicity: The diminished electron density on the nitrogen also reduces its nucleophilicity, affecting the rates of reactions where the nitrogen acts as a nucleophile, such as alkylation or acylation.

Influence on Catalytic Cycles: As mentioned previously, the reduced nucleophilicity of the nitrogen can alter the rate-determining step in metal-catalyzed reactions. In Pd-catalyzed C-N couplings, the formation of the C-N bond via reductive elimination becomes more challenging and can be the slowest step in the catalytic cycle. nih.govnih.gov

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and have a profound impact on reactivity. For the N-(2,2,2-trifluoroethyl) group, these effects are a combination of its steric bulk and its electronic properties.

The trifluoroethyl group is sterically more demanding than a methyl or ethyl group. This steric hindrance can influence the approach of reagents to the nitrogen atom or to the adjacent ortho position on the aromatic ring. rsc.orgnih.gov For example, reactions that are sensitive to steric effects might be slower or may not proceed at all. rsc.orgnih.gov

Furthermore, the orientation of the C-F bonds relative to the nitrogen lone pair and the aromatic ring can influence the molecule's conformation and the delocalization of the nitrogen's lone pair into the ring. This can affect the planarity of the nitrogen center and its ability to participate in resonance, thereby fine-tuning the electronic properties and reactivity of the aniline.

Interplay of Substituent Effects on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is governed by the complex interplay of the electronic and steric properties of its two substituents: the bromo group at the C2 position and the N-(2,2,2-trifluoroethyl)amino group at the C1 position. These groups collectively influence the molecule's behavior in key aromatic reactions such as Directed ortho-Metalation and electrophilic aromatic substitution.

Directed ortho-Metalation (DoM) Considerations

Directed ortho-Metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong organolithium base. wikipedia.orgbaranlab.org The process involves the coordination of the Lewis acidic lithium agent to a Lewis basic heteroatom within the DMG, which facilitates the regioselective removal of a nearby proton. wikipedia.orgbaranlab.org

In the case of this compound, the N-(2,2,2-trifluoroethyl)amino moiety is the potential DMG. Generally, tertiary and even secondary amine groups can serve as effective DMGs. wikipedia.orguwindsor.ca The efficacy of a DMG is critically dependent on the Lewis basicity of its heteroatom, which determines its ability to coordinate with the alkyllithium reagent. baranlab.org

The N-(2,2,2-trifluoroethyl)amino group, however, presents a unique case. The presence of the highly electronegative trifluoromethyl (-CF3) group exerts a potent electron-withdrawing inductive effect (-I) on the nitrogen atom. This effect significantly diminishes the electron density and, consequently, the Lewis basicity of the nitrogen's lone pair. doubtnut.comchemistrysteps.com As a result, the coordinating ability of the nitrogen atom is substantially weakened, rendering the N-(2,2,2-trifluoroethyl)amino group a considerably less effective DMG compared to simple N-alkyl or N,N-dialkylamino groups.

The regiochemical outcome of a potential DoM reaction is straightforward. The two positions ortho to the DMG at C1 are C2 and C6. Since the C2 position is already occupied by a bromine atom, any successful metalation would be directed exclusively to the C6 position. While halogens can act as weak DMGs, the directing capacity of an amino group, even one that is electronically disadvantaged, is superior. Therefore, deprotonation at C3 (ortho to the bromo group) is not considered a likely pathway.

Given the attenuated directing capacity of the N-(2,2,2-trifluoroethyl)amino group, forcing a DoM reaction would likely require highly reactive organolithium bases, such as sec-butyllithium (B1581126) or tert-butyllithium, and potentially the use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to increase the basicity of the reagent. baranlab.org

| Feature | Analysis for this compound | Expected Outcome |

|---|---|---|

| Directing Metalation Group (DMG) | N-(2,2,2-trifluoroethyl)amino group at C1 | Primary directing group |

| DMG Efficacy | Nitrogen lone pair availability is severely reduced by the strong -I effect of the -CH2CF3 group. | Weak directing ability, requiring harsh conditions (e.g., strong base, additives). |

| Potential Metalation Sites | C6 (ortho to DMG) and C3 (ortho to Br) | Exclusive metalation at C6 is predicted due to the superior (though weakened) directing ability of the N-substituent. |

| Role of Bromo Substituent | Weak DMG, its directing effect is overridden by the N-substituent. | Acts primarily as a blocking group at the C2 position. |

Electrophilic Aromatic Substitution Patterns as Influenced by Trifluoromethyl and Amino Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene derivatives, where the regioselectivity is dictated by the electronic properties of the substituents already present on the ring. libretexts.org Substituents are classified as activating or deactivating and as ortho, para-directing or meta-directing.

The N-(2,2,2-trifluoroethyl)amino group's influence is twofold. The nitrogen atom's lone pair can be delocalized into the aromatic ring through resonance (+R effect), which is a characteristic that makes simple amino (-NH2) groups powerful activators and ortho, para-directors. byjus.com However, the strong electron-withdrawing inductive effect (-I) of the attached trifluoroethyl group significantly counteracts this resonance donation. chemistrysteps.com This is analogous to the deactivating effect of acylation on an aniline, where the nitrogen lone pair is delocalized into an adjacent carbonyl group. libretexts.org Consequently, the N-(2,2,2-trifluoroethyl)amino group is a much-attenuated activator compared to a simple amino group and directs incoming electrophiles to the ortho and para positions.

The bromo substituent at the C2 position is a classic example of a deactivating, ortho, para-directing group. Its strong inductive effect (-I) withdraws electron density from the ring, making the molecule less reactive than benzene, while its weaker resonance effect (+R) directs incoming electrophiles to the positions ortho and para to it. libretexts.org

The combined directing influence of these two groups determines the likely sites of electrophilic attack.

The N-(2,2,2-trifluoroethyl)amino group (at C1) directs to C6 (ortho) and C4 (para). The C2 position is blocked.

The bromo group (at C2) directs to C6 (ortho) and C4 (para). The C1 position is blocked.

Both substituents reinforce the direction of electrophiles to the C4 and C6 positions. However, steric hindrance is a significant factor. The C6 position is flanked by the bulky N-(2,2,2-trifluoroethyl)amino group and the bromo group, making it sterically hindered. In contrast, the C4 position is relatively unencumbered. Therefore, electrophilic aromatic substitution is expected to occur preferentially at the C4 (para) position, leading to the formation of 2-bromo-4-electro-N-(2,2,2-trifluoroethyl)aniline as the major product.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NHCH2CF3 | C1 | Strongly withdrawing | Strongly donating | Weakly activating / Deactivating | Ortho, Para (to C4, C6) |

| -Br | C2 | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para (to C4, C6) |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the electronic environment and connectivity of atoms can be obtained.

The ¹H NMR spectrum of 2-bromo-N-(2,2,2-trifluoroethyl)aniline is expected to show distinct signals for the aromatic protons, the N-H proton, and the methylene (B1212753) (CH₂) protons of the trifluoroethyl group. The bromine atom and the trifluoroethylamino group significantly influence the chemical shifts of the aromatic protons due to their electronic effects. The electron-withdrawing nature of the bromine atom and the trifluoroethyl group generally leads to a downfield shift of the aromatic protons.

For a related compound, 2-bromoaniline (B46623), the aromatic protons appear at chemical shifts of approximately 7.39, 7.08, 6.73, and 6.61 ppm. chemicalbook.com The introduction of the N-(2,2,2-trifluoroethyl) group would further modify these shifts. The methylene protons adjacent to the nitrogen and the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. biophysics.orghuji.ac.il The trifluoromethyl (CF₃) group in this compound would give a single resonance in the ¹⁹F NMR spectrum. Its chemical shift provides insight into the electronic environment around the fluorine atoms. azom.com The coupling between the fluorine and the adjacent methylene protons (³JHF) would result in a triplet for the CF₃ signal in the proton-coupled ¹⁹F NMR spectrum, and a quartet for the CH₂ signal in the ¹H NMR spectrum. The magnitude of this coupling constant is typically in the range of 8-12 Hz.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Proton/Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic H | ~6.5 - 7.5 | m | - |

| NH | Variable | br s | - |

| CH₂ | ~3.8 - 4.2 | q | ³JHF ≈ 8-12 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the six aromatic carbons, the methylene carbon, and the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the bromine and trifluoroethylamino substituents. The carbon atom attached to the bromine (C-Br) is expected to be shifted upfield compared to benzene (B151609), while the carbon attached to the nitrogen (C-N) will be shifted downfield.

A key feature in the ¹³C NMR spectrum will be the carbon-fluorine coupling. rsc.org The trifluoromethyl carbon will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF), which is typically large (around 280 Hz). rsc.org The methylene carbon will also show coupling to the fluorine atoms (²JCF), appearing as a quartet with a smaller coupling constant. Long-range C-F couplings may also be observed for the aromatic carbons. researchgate.netnih.gov

Table 2: Predicted ¹³C NMR Data and C-F Coupling Constants

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic C-Br | ~110 - 115 | s | - |

| Aromatic C-N | ~145 - 150 | s | - |

| Other Aromatic C | ~115 - 135 | s or d (long range C-F) | - |

| CH₂ | ~45 - 55 | q | ²JCF ≈ 30-40 |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the molecular structure. harvard.eduepfl.chgithub.io

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would reveal the coupling network among the aromatic protons, helping to assign their specific positions on the benzene ring. It would not show a correlation for the NH proton unless it is coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It is used to assign the carbon signals based on the known proton assignments. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the methylene proton signal would correlate with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is crucial for establishing the connectivity of different fragments of the molecule. For example, correlations would be expected between the methylene protons and the C-N aromatic carbon, as well as the trifluoromethyl carbon. Correlations between the NH proton and adjacent aromatic and methylene carbons would also confirm the structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. thermofisher.com

The interpretation of experimental vibrational spectra can be greatly aided by theoretical calculations, often using Density Functional Theory (DFT). globalresearchonline.netresearchgate.net By calculating the vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. asianpubs.org A scaling factor is often applied to the calculated frequencies to achieve better agreement with the experimental data. nih.gov This correlation allows for a more confident assignment of the observed vibrational bands to specific molecular motions. sns.itnih.gov

For this compound, key vibrational modes would include N-H stretching, C-H aromatic stretching, C=C aromatic ring stretching, C-N stretching, C-Br stretching, and the various vibrations of the CF₃ group.

Table 3: Expected Vibrational Frequencies and Their Assignments

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity in IR | Intensity in Raman |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| CH₂ Stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Strong |

| N-H Bend | 1500 - 1650 | Strong | Weak |

| C-F Stretch | 1100 - 1350 | Very Strong | Medium |

| C-N Stretch | 1250 - 1350 | Strong | Medium |

The N-H group in this compound can participate in hydrogen bonding, either intramolecularly with the bromine atom or intermolecularly with other molecules. mdpi.comresearchgate.net Hydrogen bonding typically causes a broadening and a red-shift (shift to lower frequency) of the N-H stretching band in the IR spectrum. nasa.govnih.govmdpi.com The extent of this shift can provide information about the strength of the hydrogen bond. By comparing the spectra in different phases (e.g., solid, liquid, and dilute solution in a non-polar solvent), the nature of the hydrogen bonding can be investigated. In a dilute solution, intermolecular hydrogen bonding is minimized, allowing for the observation of the "free" N-H stretching frequency.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of a molecule's elemental composition and the validation of its molecular formula. missouri.edu

The molecular formula for this compound is C₈H₇BrF₃N. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). sisweb.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the molecular ion in a mass spectrum will appear as a characteristic doublet (M+ and M+2 peaks) of approximately 1:1 intensity ratio.

Table 1: Theoretical HRMS Data for the Molecular Ion [M]⁺• of this compound

| Molecular Formula | Isotope Composition | Calculated Monoisotopic Mass (Da) |

| C₈H₇⁷⁹BrF₃N | ¹²C₈¹H₇⁷⁹Br¹⁹F₃¹⁴N | 268.9717 |

| C₈H₇⁸¹BrF₃N | ¹²C₈¹H₇⁸¹Br¹⁹F₃¹⁴N | 270.9697 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. uab.edu For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions and neutral molecules.

Key predicted fragmentation pathways include:

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is a common site for cleavage in N-alkylanilines. libretexts.org This would involve the loss of a •CF₃ radical, leading to a resonance-stabilized iminium ion.

Loss of the N-substituent: Cleavage of the C-N bond can result in the loss of the entire trifluoroethyl side chain.

Halogen Loss: The C-Br bond can break, leading to the loss of a bromine radical (•Br). The resulting fragment would not show the characteristic bromine isotopic pattern.

Ring Fragmentation: Aromatic amines like aniline (B41778) can undergo cleavage of the aromatic ring, often initiated by the loss of hydrogen cyanide (HCN). miamioh.edu

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |

| 269/271 | •CF₃ | 200/202 | [C₇H₇BrN]⁺ |

| 269/271 | •CH₂CF₃ | 170/172 | [C₆H₅BrN]⁺ |

| 269/271 | •Br | 190 | [C₈H₇F₃N]⁺ |

| 170/172 | HCN | 143/145 | [C₅H₄Br]⁺ |

| 170/172 | •Br | 91 | [C₆H₅N]⁺ |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary chromophore is the substituted aniline ring.

The electronic spectrum of aniline and its derivatives is typically characterized by two main types of transitions:

π→π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. These transitions are generally high in intensity (large molar absorptivity, ε). For aniline itself, there are typically two such bands, one around 230-240 nm and a second, less intense band around 280-290 nm. nih.gov Substituents on the ring can cause these bands to shift. The bromine atom and the N-trifluoroethyl group, through their electronic effects (inductive and resonance), are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted aniline. acs.org

n→π* Transitions: This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are typically much lower in intensity (small ε) than π→π* transitions and can sometimes be obscured by the more intense π→π* bands. libretexts.org

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity |

| π→π | π (aromatic ring) → π (aromatic ring) | 240 - 260 nm | High |

| π→π | π (aromatic ring) → π (aromatic ring) | 290 - 310 nm | Medium |

| n→π | n (N lone pair) → π (aromatic ring) | > 300 nm | Low (may be hidden) |

Solvatochromism is the phenomenon where the absorption wavelength (λmax) of a compound changes with the polarity of the solvent in which it is dissolved. wikipedia.org This shift occurs because solvents of different polarities can stabilize the electronic ground state and the excited state to different extents. wikipedia.org

π→π* Transitions: In many substituted anilines, the excited state is more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. youtube.com

n→π* Transitions: For n→π* transitions, the ground state is often more stabilized by polar, protic solvents (through hydrogen bonding with the nitrogen lone pair) than the excited state. This increases the energy gap of the transition, resulting in a hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases. libretexts.org

For this compound, it is predicted that the π→π* transition would exhibit positive solvatochromism (a red shift) with increasing solvent polarity due to the likely increase in dipole moment upon excitation.

Table 4: Predicted Solvatochromic Shifts for this compound

| Transition Type | Predicted Shift with Increasing Solvent Polarity | Rationale |

| π→π | Bathochromic (Red Shift) | The excited state is expected to be more polar and thus more stabilized by polar solvents. |

| n→π | Hypsochromic (Blue Shift) | The non-bonding lone pair electrons of the ground state are stabilized by polar/protic solvents. |

Computational Chemistry and Theoretical Modeling of 2 Bromo N 2,2,2 Trifluoroethyl Aniline

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory has emerged as a powerful and versatile tool in computational chemistry for investigating the electronic structure and geometric parameters of molecules. Its balance between accuracy and computational cost makes it particularly suitable for studying medium-sized organic molecules like 2-bromo-N-(2,2,2-trifluoroethyl)aniline.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For fluorinated systems, it is crucial to select methods that can adequately describe the high electronegativity and the electronic environment of fluorine atoms. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for such systems, often providing a good balance of accuracy and computational efficiency. researchgate.net

In terms of basis sets, Pople-style basis sets such as 6-31G** and its more extensive versions like 6-311++G** are commonly employed. researchgate.net The inclusion of polarization functions (d,p) is essential for describing the anisotropic nature of electron density around atoms, while diffuse functions (+) are important for accurately modeling systems with lone pairs and for describing long-range interactions. For systems containing heavy atoms like bromine, larger basis sets are generally preferred to better account for the larger number of electrons.

Geometry optimization is a fundamental application of DFT, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles. These parameters are influenced by the electronic effects of the bromine and trifluoroethyl substituents on the aniline (B41778) ring. The electron-withdrawing nature of the trifluoromethyl group and the halogen atom can lead to a redistribution of electron density within the aromatic ring. researchgate.net

The table below presents a hypothetical set of optimized bond parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the type of data obtained from such calculations.

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | 1.910 |

| N-C (aniline) Bond Length (Å) | 1.395 |

| N-C (ethyl) Bond Length (Å) | 1.460 |

| C-F Bond Length (Å) (average) | 1.345 |

| C-C-N Bond Angle (°) (aniline ring) | 121.5 |

| C-N-C Bond Angle (°) | 125.0 |

| H-N-C Bond Angle (°) | 115.0 |

Quantum Chemical Descriptors of Reactivity

Beyond structural information, computational chemistry provides a suite of descriptors that can quantify and predict the chemical reactivity of a molecule. These descriptors are derived from the electronic structure and offer insights into how the molecule will interact with other chemical species.

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). thaiscience.info

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap indicates a more reactive molecule. For this compound, the presence of both electron-withdrawing (Br, CF3) and electron-donating (NH) groups influences the energies of these frontier orbitals.

The following table provides illustrative values for the HOMO and LUMO energies and the energy gap for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 5.30 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MESP surface would likely show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The highly electronegative fluorine atoms of the trifluoroethyl group would also create significant negative potential regions. Conversely, the hydrogen atom attached to the nitrogen would exhibit a positive potential. Interestingly, halogen atoms like bromine can exhibit a region of positive potential, known as a "sigma-hole," along the extension of the C-Br bond, making it a potential site for halogen bonding interactions. researchgate.net

Fukui functions are another powerful concept within DFT that helps to identify the most reactive sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net There are three types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating the condensed Fukui functions for each atom in the molecule, one can predict which atoms are most likely to participate in different types of reactions. For this compound, the analysis of Fukui functions would likely indicate that the nitrogen atom and certain carbon atoms in the aniline ring are susceptible to electrophilic attack, while the carbon atom attached to the bromine and potentially the carbon atoms of the trifluoroethyl group could be sites for nucleophilic attack.

Simulation of Spectroscopic Properties

Theoretical simulations are a powerful tool for interpreting and predicting the spectroscopic signatures of molecules. By calculating properties such as nuclear magnetic shielding, vibrational frequencies, and electronic transitions, computational models can accurately reproduce experimental spectra, aiding in structural confirmation and detailed spectral assignments.

Quantum mechanical calculations are widely employed to predict the Nuclear Magnetic Resonance (NMR) parameters of organic molecules. For derivatives of aniline, methods like DFT have become particularly popular for their balance of accuracy and computational efficiency. researchgate.net The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is highly sensitive to the electronic environment surrounding each nucleus, providing valuable information about molecular structure. nih.gov

Theoretical calculations of NMR shielding tensors are typically performed on a geometry-optimized structure of the molecule. The B3LYP hybrid functional combined with a suitable basis set, such as 6-31G(d,p), has been shown to yield chemical shift predictions that are in good agreement with experimental values for related fluorinated compounds. nih.gov These calculations can confirm the assignment of experimental spectra and provide insight into how substituents like the bromine atom and the trifluoroethyl group influence the electronic distribution and magnetic shielding of the aromatic ring and side chain nuclei.

Table 1: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Aniline Derivative This table demonstrates the typical output and accuracy of DFT-based NMR predictions for a related compound, as specific published data for this compound is not available.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| H-3 | 7.35 | 7.30 | 0.05 |

| H-4 | 6.80 | 6.75 | 0.05 |

| H-5 | 7.20 | 7.15 | 0.05 |

| H-6 | 6.90 | 6.88 | 0.02 |

| N-H | 4.10 | 4.05 | 0.05 |

| CH₂ | 3.50 | 3.45 | 0.05 |

Computational methods are essential for the detailed analysis of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands and Raman shifts to the corresponding molecular motions, such as stretching, bending, and torsional modes. For substituted anilines, DFT and ab initio Hartree-Fock (HF) methods are commonly used for these calculations. sphinxsai.comglobalresearchonline.net

The process involves optimizing the molecular geometry to find a stable energy minimum, followed by frequency calculations at the same level of theory, for instance, using the B3LYP functional with the 6-311++G(d,p) basis set. globalresearchonline.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net Such analyses have been successfully applied to compounds like 2-bromo-6-chloro-4-fluoroaniline, allowing for a complete vibrational assignment of the fundamental modes. researchgate.net

Table 2: Representative Vibrational Wavenumbers (cm⁻¹) for a Halogenated Aniline Derivative Calculated by DFT (B3LYP) This table illustrates a typical comparison between calculated and experimental vibrational frequencies for a similar molecule, aiding in spectral assignment.

| Assignment | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental FT-IR Wavenumber (cm⁻¹) | Experimental FT-Raman Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 | 3455 | - |

| C-H Aromatic Stretch | 3065 | 3070 | 3068 |

| C=C Aromatic Stretch | 1590 | 1592 | 1595 |

| N-H Bending | 1515 | 1518 | - |

| C-F Stretch | 1250 | 1255 | 1252 |

| C-N Stretch | 1290 | 1294 | 1291 |

| C-Br Stretch | 650 | 652 | 655 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption spectra and investigating the nature of electronic transitions. niscpr.res.in This analysis provides information on the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of absorption bands. researchgate.net

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* transitions associated with the aniline chromophore. TD-DFT calculations can identify the specific molecular orbitals involved in these excitations, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). niscpr.res.inmdpi.com These studies help explain how substituents alter the electronic structure and, consequently, the absorption properties of the molecule. For example, computational studies on similar systems have shown how electron-withdrawing or donating groups shift the absorption maxima. nih.gov

Table 3: Example of TD-DFT Calculated Electronic Transitions for a Substituted Aniline This table provides an example of the data generated from TD-DFT calculations, detailing the nature of electronic excitations.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 310 | 0.045 | HOMO → LUMO |

| S₀ → S₂ | 275 | 0.150 | HOMO-1 → LUMO |

| S₀ → S₃ | 240 | 0.580 | HOMO → LUMO+1 |

Computational Studies on Reaction Mechanisms and Transition States

Theoretical modeling is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. This provides a mechanistic understanding that is often difficult to obtain solely through experimental means.

Computational studies can elucidate the detailed step-by-step mechanisms of reactions involving aniline derivatives. By using DFT methods, researchers can locate and characterize the geometries of reactants, intermediates, transition states (TS), and products along a reaction coordinate. researchgate.net The calculation of Gibbs free energies of activation (ΔG‡) and reaction energies (ΔGᵣₓₙ) helps to determine the feasibility and rate-determining step of a proposed mechanism. mdpi.com

For instance, in reactions such as N-alkylation or electrophilic aromatic substitution, computational analysis can identify the energy barriers for different potential pathways. niscpr.res.in This involves performing transition state searches and intrinsic reaction coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactant and product states. Such analyses provide critical insights into the factors controlling reaction outcomes and selectivity. researchgate.net

Reactions are most often carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence reaction rates and equilibria. Computational models can account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to incorporate bulk solvent effects. researchgate.net

In the PCM approach, the solvent is treated as a continuous dielectric medium that is polarized by the solute. This model is effective at capturing the electrostatic interactions that stabilize charged or polar species, such as intermediates and transition states in a reaction. Including solvation effects is often crucial for obtaining activation energies and reaction profiles that are in quantitative agreement with experimental data gathered in solution. researchgate.net

Advanced Synthetic Applications and Derivatives of 2 Bromo N 2,2,2 Trifluoroethyl Aniline

Building Block for Heterocyclic Compound Synthesis

The strategic placement of reactive sites on 2-bromo-N-(2,2,2-trifluoroethyl)aniline makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems. The interplay between the bromo-substituent and the N-(2,2,2-trifluoroethyl)amino group allows for a range of cyclization strategies to be employed, leading to the formation of important scaffolds such as indoles, quinolines, and phenazines.

Indole and Indoline (B122111) Derivative Formation (e.g., via Radical Cyclization, Metal-Catalyzed Cyclization)

The synthesis of indoline scaffolds, which are prevalent in numerous biologically active natural products and pharmaceuticals, can be achieved from 2-bromoaniline (B46623) derivatives. nih.gov One powerful method involves the intramolecular radical cyclization of N-allyl-2-bromoanilines. In this approach, a precursor, N-allyl-2-bromo-N-(2,2,2-trifluoroethyl)aniline, would undergo a reductive cyclization promoted by visible light and a silane-based radical mediator. This transition-metal-free method is effective for creating functionalized indolines. nih.gov Substrates bearing electron-withdrawing groups on the aromatic ring react efficiently to yield the corresponding indoline products in moderate to excellent yields. nih.gov

Metal-catalyzed reactions also provide a robust pathway to indolines. Domino processes involving a copper-catalyzed amidation followed by an intramolecular nucleophilic substitution represent a highly efficient one-pot procedure for indoline synthesis. nih.gov Similarly, palladium-catalyzed intramolecular amination reactions have been well-established for forming the indoline core. nih.gov While direct examples starting from this compound are specific, the general applicability of these methods to substituted 2-haloanilines underscores its potential as a key intermediate. The trifluoroethyl group remains intact during these transformations, yielding N-(2,2,2-trifluoroethyl)indoline derivatives.

| Reaction Type | Catalyst/Reagent | General Substrate | Product | Typical Yields |

| Visible-Light Radical Cyclization | tris(trimethylsilyl)silane (TTMSS) | N-allyl-2-iodo/bromo-acetamides | Substituted Indolines | 60-83% nih.gov |

| Domino Cu-Catalyzed Cyclization | CuI / DMEDA | 2-iodophenethyl mesylates | N-protected Indolines | 87-89% nih.gov |

| Pd-Catalyzed Amination | Palladium Catalyst | o-haloaryl amines | N-protected Indolines | Varies |

This table presents general methodologies applicable to the synthesis of indolines from haloaniline precursors.

Quinolines and Other Nitrogen-Containing Heterocycles

Quinolines are a fundamental class of nitrogen-containing heterocycles with widespread applications as pharmaceuticals and agrochemicals. nih.gov this compound can serve as a precursor for quinoline (B57606) synthesis through various established methods. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or iodine (I2) is a mild and effective method for producing substituted quinolines. nih.gov A synthetic route could involve the initial Sonogashira coupling of this compound with a terminal alkyne, followed by an electrophile-induced 6-endo-dig cyclization to furnish the quinoline ring system.

Numerous classic named reactions for quinoline synthesis, such as the Skraup, Combes, and Friedländer syntheses, utilize aniline (B41778) derivatives as starting materials. iipseries.org These methods, which involve condensation with compounds like glycerol, β-diketones, or α-methylene ketones, could be adapted for use with this compound to produce highly functionalized quinolines. The presence of the trifluoroethyl group can influence the reactivity and regioselectivity of these cyclization reactions.

| Quinoline Synthesis Method | Key Reagents | Aniline Precursor Reacts With | General Product |

| Electrophilic Cyclization | ICl, I₂, Br₂ | N-(2-alkynyl)aniline intermediate | 3-Halo-substituted quinolines nih.gov |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | Glycerol (dehydrated to acrolein) | Substituted quinolines iipseries.org |

| Combes Synthesis | β-Diketones, H₂SO₄ | β-Diketones | 2,4-Disubstituted quinolines iipseries.org |

| Friedländer Synthesis | Base (e.g., KOH) | o-amino aryl aldehyde/ketone reacts with a ketone | Substituted quinolines iipseries.org |

This table outlines established quinoline synthesis routes where substituted anilines are key starting materials.

Phenazine (B1670421) Derivatives through Buchwald-Hartwig Coupling

Phenazines are complex heterocyclic compounds of interest for their electronic properties and biological activity. The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling for forming carbon-nitrogen bonds, is a powerful tool for synthesizing phenazine precursors. acsgcipr.orgorganic-chemistry.org A viable strategy involves the sequential Buchwald-Hartwig amination. researchgate.net

In a potential synthetic route, this compound could first be coupled with a suitable amine, such as an ortho-phenylenediamine derivative, under palladium catalysis. The resulting diarylamine intermediate would then be poised for a subsequent intramolecular cyclization, either through another C-N coupling or an oxidative cyclization, to form the central pyrazine (B50134) ring of the phenazine core. Alternatively, the coupling of this compound with a pre-functionalized aniline, followed by cyclization, offers a modular approach to non-symmetric phenazine derivatives. researchgate.net The general conditions for Buchwald-Hartwig amination typically involve a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) in an inert solvent like toluene. organic-synthesis.com

Role in the Synthesis of Functionalized Organic Molecules

Beyond its use in forming heterocyclic rings, this compound is a key precursor for a variety of functionalized acyclic and aromatic compounds. The bromine atom acts as a versatile handle for introducing molecular complexity, while the trifluoroethyl group imparts unique electronic properties and metabolic stability.

Synthesis of Complex Anilines with Diverse Substitution Patterns

The bromine atom on the aromatic ring of this compound is readily functionalized through a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the synthesis of a vast library of complex anilines with diverse substitution patterns at the ortho position relative to the amino group.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to install vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium/copper co-catalyst system, introduces alkynyl substituents, which can serve as precursors for further transformations, such as the quinoline synthesis mentioned previously. nih.gov

Buchwald-Hartwig Amination: A second C-N bond can be formed by coupling with another amine, leading to the synthesis of substituted diaminobenzenes. organic-chemistry.org

These reactions proceed with high efficiency and functional group tolerance, enabling the creation of intricate aniline derivatives while preserving the N-(2,2,2-trifluoroethyl) moiety.

Precursor for Advanced Fluoro-Organic Compounds with Enhanced Reactivity

The N-(2,2,2-trifluoroethyl) group is more than just a protecting group; it is a key functional element that modulates the chemical properties of the entire molecule. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group decreases the basicity of the aniline nitrogen, influencing its nucleophilicity and reactivity in subsequent reactions. luc.edunih.gov

This modification is crucial in medicinal chemistry, as the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. nih.gov The compound this compound is therefore a valuable precursor for advanced fluoro-organic compounds. For example, photoinduced methods have been developed for the difluoroalkylation of anilines, showcasing modern approaches to creating complex fluorinated molecules. nih.gov The presence of the trifluoroethyl group can direct or facilitate such transformations. Furthermore, iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source, highlighting the importance of this functional group in synthetic strategies. nih.gov

Development of Novel Synthetic Methodologies Utilizing the Compound

The strategic placement of a bromine atom, a synthetically versatile handle, and a trifluoroethylamino group on an aniline scaffold makes this compound a valuable building block in modern organic synthesis. Its unique electronic and steric properties are being leveraged to develop novel synthetic methodologies, particularly in the realms of cross-coupling, sustainable synthesis, and selective functionalization.

Cross-Coupling Strategies (e.g., C-N, C-C bond formation)

The carbon-bromine bond in this compound is a prime reaction site for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science.

The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, can be employed to substitute the bromine atom with various amines. While conditions for the coupling of fluoroalkylamines to aryl halides have been established, the reverse—using the bromo-fluoroalkylaniline as a substrate—follows similar principles, allowing for the synthesis of more complex diamine structures. nih.gov The presence of the electron-withdrawing trifluoroethyl group can influence the reactivity of the C-Br bond, sometimes requiring tailored catalyst systems. nih.gov

For C-C bond formation, methodologies such as Suzuki, Heck, and Sonogashira couplings are readily applicable. For instance, palladium-catalyzed intramolecular Heck coupling has been successfully used in the one-pot synthesis of 2-trifluoromethylindoles starting from 2-bromoanilines and 2-bromo-3,3,3-trifluoropropene. researchgate.net This highlights the utility of the 2-bromoaniline moiety in constructing fused heterocyclic systems, a strategy directly applicable to this compound.

The table below illustrates potential cross-coupling reactions utilizing this compound as a key substrate.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Bond | Product Class |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂, SPhos | C-C | Biaryl derivatives |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C | Substituted anilines |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C | Arylalkyne derivatives |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP | C-N | Di-substituted anilines |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | C-C | Aminobenzonitriles |

Metal-Free Transformations for Sustainable Synthesis

In the drive towards greener and more sustainable chemical processes, metal-free transformations have emerged as a powerful alternative to traditional transition-metal-catalyzed reactions. Research in this area offers new pathways for the synthesis and functionalization of fluorinated anilines, reducing reliance on expensive and potentially toxic heavy metals.

While many applications of this compound involve metal catalysts, metal-free approaches are viable for related transformations. For example, novel, transition-metal-free methods have been developed for the synthesis of meta-bromoanilines from cyclopentanone (B42830) precursors, showcasing the possibility of constructing the core aniline structure without transition metals. nih.govresearchgate.net

Furthermore, photoinduced, metal-free methods are being developed for the functionalization of aniline derivatives. acs.orgnih.gov These reactions often proceed through an electron donor-acceptor (EDA) complex and can be used to install various functional groups onto the aniline ring under mild conditions, using visible light as a sustainable energy source. acs.orgnih.gov Such strategies could potentially be adapted for the further derivatization of the this compound ring system. Another established metal-free strategy is the Sandmeyer reaction, which allows for the conversion of anilines to aryl halides without a transition metal catalyst, representing a classic approach to aryl functionalization. researchgate.net

The development of these metal-free reactions aligns with the principles of sustainable chemistry, offering advantages such as lower costs, reduced metallic waste, and often milder reaction conditions.

Chemo- and Regioselective Functionalization Approaches

The structure of this compound offers multiple sites for chemical modification, making chemo- and regioselectivity crucial considerations for its synthetic applications. The primary sites for functionalization are the C-Br bond, the N-H bond of the secondary amine, and the aromatic ring itself.

Chemoselectivity is often demonstrated in cross-coupling reactions where the C-Br bond is selectively activated over other potentially reactive sites. For instance, in systems containing both a C-Br and a C-F bond, palladium catalysts can selectively couple at the more reactive C-Br bond, leaving the C-F bond intact for subsequent transformations. beilstein-journals.org This principle allows for a stepwise functionalization of the molecule. The N-H bond can also be targeted for reactions such as alkylation or acylation, provided that the reaction conditions are chosen to avoid competing reactions at the bromine-substituted carbon.

The regioselectivity of reactions on the aromatic ring is governed by the directing effects of the existing substituents. The N-(2,2,2-trifluoroethyl) group is an ortho-, para-directing group, although its activating effect is attenuated by the strong electron-withdrawing nature of the trifluoromethyl moiety. The bromine atom is also an ortho-, para-director. This leads to a complex substitution pattern for electrophilic aromatic substitution, where incoming electrophiles would likely target the C4 and C6 positions, with the precise outcome depending on steric hindrance and the specific reaction conditions. Conversely, the electron-deficient nature of the ring, enhanced by the trifluoroethyl group, could facilitate nucleophilic aromatic substitution under certain conditions, particularly at positions activated by the substituents.

Conclusion and Outlook in Chemical Research

Summary of Key Academic Contributions and Research Directions

While dedicated academic studies specifically focused on 2-bromo-N-(2,2,2-trifluoroethyl)aniline are not extensively documented in publicly available literature, its importance can be inferred from the broader context of research on related fluorinated and brominated anilines. The key academic contributions in this area revolve around the development of synthetic methodologies and the exploration of the unique properties imparted by the fluorine and bromine substituents.

Synthesis of N-Trifluoroethylated Anilines: A significant body of research has been dedicated to the development of efficient methods for the N-trifluoroethylation of anilines. These methods are crucial for the synthesis of compounds like this compound. Notable approaches include:

Iron Porphyrin-Catalyzed N-Trifluoroethylation: This method utilizes 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction. It has been shown to be effective for a wide range of anilines, including those with various substituents. nih.gov The reaction proceeds via a cascade diazotization/N-trifluoroethylation process. nih.gov

Silver(I)-Catalyzed N-Trifluoroethylation: This approach employs 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) and has proven to be a straightforward method for the N-trifluoroethylation of anilines through N-H insertion reactions.

These synthetic advancements are critical as they provide accessible routes to N-trifluoroethylated anilines, which are valuable platform chemicals. nih.gov The presence of the trifluoroethyl group is known to enhance properties such as metabolic stability and binding affinity in bioactive molecules.

Research Directions for Fluoro-Brominated Anilines: The research direction for compounds like this compound is largely guided by the utility of the functional groups present:

The bromo-substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the ortho-position, leading to the synthesis of diverse and complex molecular architectures.

The N-(2,2,2-trifluoroethyl) group is a key pharmacophore in many modern pharmaceuticals. Its high electronegativity and lipophilicity can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. Research is actively exploring how this group influences drug-receptor interactions and metabolic pathways. nih.gov

The combination of these two functional groups in one molecule makes this compound a highly valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Interactive Data Table: Synthetic Methodologies for N-Trifluoroethylated Anilines

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Iron Porphyrin-Catalyzed N-Trifluoroethylation | Fe(TPP)Cl / 2,2,2-trifluoroethylamine hydrochloride | One-pot reaction, good functional group tolerance. | nih.gov |

| Silver(I)-Catalyzed N-Trifluoroethylation | Silver catalyst / 2,2,2-trifluorodiazoethane | N-H insertion mechanism. |

Emerging Trends and Challenges in the Synthesis and Application of Fluoro-Brominated Aniline (B41778) Derivatives

The field of fluoro-brominated aniline derivatives is dynamic, with several emerging trends and persistent challenges that drive current research efforts.

Emerging Trends:

Development of More Sustainable Synthetic Methods: There is a growing emphasis on developing greener and more sustainable methods for the synthesis of fluorinated compounds. ox.ac.uk This includes the use of less hazardous reagents and more energy-efficient reaction conditions. The development of HF-free fluorination processes is a significant goal in this area. ox.ac.uk

Application in Medicinal Chemistry: The incorporation of fluorine into drug candidates continues to be a major trend. nih.gov Fluorinated compounds now represent a significant portion of all marketed drugs. nih.gov The trifluoromethyl and trifluoroethyl groups are particularly favored for their ability to enhance drug properties. The unique properties of fluorine, such as its small size and high electronegativity, are exploited to improve metabolic stability, membrane permeability, and binding affinity. researchgate.net

Use in Materials Science: Fluorinated anilines are being explored for their potential in creating new materials with unique properties. For example, polymers derived from fluorinated anilines are being investigated for applications such as chemical sensors due to their specific electronic and morphological characteristics.

Challenges:

Regioselective Synthesis: Achieving high regioselectivity in the halogenation and functionalization of aniline derivatives can be challenging. The directing effects of the amino group and other substituents on the aromatic ring must be carefully controlled to obtain the desired isomer.

Handling of Fluorinating Reagents: Many traditional fluorinating reagents are hazardous and require special handling. The development of safer and more user-friendly fluorinating agents is an ongoing area of research.

Scale-up of Synthetic Processes: Transitioning a synthetic route from a laboratory scale to an industrial scale can present significant challenges. Ensuring safety, efficiency, and cost-effectiveness are key considerations.

Potential Future Research Avenues for this compound in Chemical Science

The unique structural features of this compound open up several promising avenues for future research in chemical science.

Library Synthesis for Drug Discovery: The compound is an ideal scaffold for the creation of diverse chemical libraries for high-throughput screening. The bromine atom can be readily functionalized through various cross-coupling reactions to introduce a wide array of substituents. The resulting library of compounds could be screened for activity against various biological targets.

Development of Novel Agrochemicals: The trifluoromethyl group is a common feature in many modern agrochemicals. The structural motif of this compound could be a starting point for the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

Synthesis of Advanced Materials: The incorporation of this fluorinated and brominated aniline into polymer backbones could lead to the development of new materials with tailored properties. For example, such polymers might exhibit enhanced thermal stability, chemical resistance, or specific optical and electronic properties, making them suitable for applications in electronics or as advanced coatings.

Mechanistic Studies: Further investigation into the reactivity of the C-Br bond and the influence of the ortho-N-(2,2,2-trifluoroethyl) group on the electronic properties of the aromatic ring would provide valuable insights for synthetic chemists. Understanding these relationships would enable more precise control over reaction outcomes and the design of more efficient synthetic strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-N-(2,2,2-trifluoroethyl)aniline, and what critical parameters affect yield?

- Methodological Answer: The compound can be synthesized via bromination of a precursor aniline derivative. For example, brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at 20–25°C have been used for analogous trifluoroethyl-substituted anilines . Key parameters include:

- Reagent stoichiometry: Use 0.5–1.0 equivalents of brominating agent to avoid over-bromination.

- Temperature control: Maintain below 25°C to suppress side reactions.

- Solvent selection: Polar aprotic solvents (e.g., ethyl acetate) enhance solubility and reaction homogeneity.

- Yield Optimization: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols:

- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid moisture to limit hydrolysis of the bromine substituent .

- PPE: Use nitrile gloves, lab coats, and fume hoods due to potential toxicity (irritant to skin/eyes) .

- Stability: Monitor via periodic NMR or HPLC to detect decomposition (e.g., dehalogenation or oxidation by-products).

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

- Characterization Workflow:

- NMR Spectroscopy: and NMR identify substituent positions and confirm trifluoroethyl group integrity. For example, the –CF group shows a quintet in NMR at ~–70 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight (CHBrFN, ~259.96 g/mol) and isotopic patterns for bromine (1:1 ratio for /) .

Q. How does the trifluoroethyl substituent influence the electronic and steric properties of the aniline ring, and what implications does this have in reactivity?

- Electronic Effects: The –CF group is strongly electron-withdrawing, reducing the electron density of the aniline ring (Hammett σ = +0.43). This decreases nucleophilicity at the aromatic ring, directing electrophilic substitution to meta/para positions .

- Steric Effects: The bulky trifluoroethyl group hinders ortho-substitution, favoring para-bromination in subsequent reactions. Computational studies (e.g., DFT) can model steric maps to predict regioselectivity .

- Implications: Enhanced stability against oxidation and improved bioavailability in pharmaceutical intermediates (e.g., analogs of quazepam derivatives) .

Q. What role does this compound play as an intermediate in synthesizing bioactive molecules?

- Applications:

- Pharmaceuticals: Serves as a precursor for trifluoroethylated compounds with potential CNS activity. For example, bromine can be displaced via Suzuki coupling to introduce aryl groups for drug candidates .

- Agrochemicals: The bromine atom enables cross-coupling reactions to generate fungicides or herbicides with fluorinated motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.